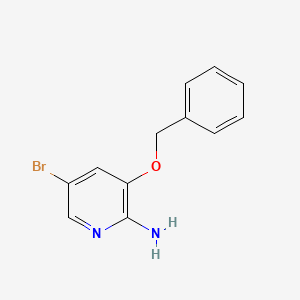

3-(Benzyloxy)-5-bromopyridin-2-amine

描述

Significance of Pyridine (B92270) Scaffolds in Chemical Biology and Material Science

Pyridine derivatives are integral to numerous areas of scientific endeavor. In chemical biology, the pyridine motif is found in essential biomolecules such as the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6), highlighting its fundamental role in biological processes. This natural precedent has inspired medicinal chemists to incorporate the pyridine scaffold into a vast array of drug candidates, leading to treatments for a wide spectrum of diseases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets like enzymes and receptors.

In the realm of material science, pyridine-based compounds are utilized in the design of functional materials. Their ability to coordinate with metal ions makes them valuable as ligands in catalysis and as building blocks for metal-organic frameworks (MOFs). Furthermore, the electronic properties of pyridines are harnessed in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Rationale for Investigating Substituted Aminopyridines

The introduction of substituents onto the pyridine ring allows for the fine-tuning of its physical, chemical, and biological properties. Aminopyridines, in particular, represent a critical class of substituted pyridines with broad-ranging applications. The amino group, a key functional moiety, can serve as a nucleophile, a base, or a hydrogen bond donor, and its position on the pyridine ring significantly influences the molecule's reactivity and biological activity.

Substituted aminopyridines are prevalent in medicinal chemistry, where they are recognized as "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to their investigation and use in the development of drugs with diverse therapeutic actions. By modifying the substituents on the aminopyridine core, researchers can optimize a compound's potency, selectivity, and pharmacokinetic properties.

Overview of Research Trajectories for 3-(Benzyloxy)-5-bromopyridin-2-amine

Direct and extensive research specifically focused on this compound is not widely documented in publicly available scientific literature. However, based on its chemical structure, its primary research trajectory appears to be as a versatile synthetic intermediate or building block for the creation of more complex molecules. sciencedaily.com

The key structural features of this compound—the aminopyridine core, the bromine atom, and the benzyloxy group—provide multiple points for chemical modification. The bromine atom is particularly significant as it can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of other functional groups at the 5-position of the pyridine ring, enabling the synthesis of a library of derivatives for further investigation.

The amino group at the 2-position can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form fused heterocyclic systems. The benzyloxy group at the 3-position can also be a site for modification, for instance, through debenzylation to reveal a hydroxyl group, which can then be further functionalized.

Given the established biological activities of related substituted aminopyridines, a primary research trajectory for derivatives of this compound would likely be in the field of medicinal chemistry. Researchers may utilize this compound as a starting material to synthesize novel compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors, in the search for new therapeutic agents. Another potential avenue of research lies in material science, where the functional groups of this molecule could be exploited to create novel ligands for catalysis or building blocks for functional polymers.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of compounds related to the core structure discussed in this article. It is important to note that multiple isomers exist, and the properties can vary depending on the specific arrangement of the substituents on the pyridine ring.

| Property | 5-(Benzyloxy)-3-bromopyridin-2-amine | This compound | 3-((Benzyloxy)methyl)-5-bromopyridin-2-amine |

| CAS Number | 941596-78-7 hoffmanchemicals.combldpharm.com | 754230-78-9 bldpharm.com | 2007925-29-1 bldpharm.com |

| Molecular Formula | C12H11BrN2O hoffmanchemicals.combldpharm.com | C12H11BrN2O bldpharm.com | C13H13BrN2O |

| Molecular Weight | 279.14 g/mol hoffmanchemicals.com | 279.13 g/mol bldpharm.com | 293.16 g/mol |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNMAJBVWOHSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609168 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754230-78-9 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzyloxy 5 Bromopyridin 2 Amine and Its Precursors

Strategic Approaches to the Aminopyridine Core Functionalization

The functionalization of the pyridine (B92270) ring is complicated by its electron-deficient nature, which makes it less susceptible to standard electrophilic aromatic substitution compared to benzene. However, the presence of an amino group at the 2-position fundamentally alters this reactivity. The -NH2 group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5).

A primary strategy for the synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine involves a stepwise functionalization of the 2-aminopyridine (B139424) core. A key precursor, 2-amino-3-hydroxypyridine (B21099), can be synthesized through various routes, including the catalytic reduction of 2-hydroxy-3-nitropyridine (B160883) using palladium on carbon (Pd/C) and hydrogen gas, which proceeds with high yield. chemicalbook.com Alternative methods for producing 2-amino-3-hydroxypyridine include processes starting from furfural, which undergoes a ring-opening reaction followed by treatment with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis. google.comgoogle.com

Once the 2-amino-3-hydroxypyridine precursor is obtained, subsequent reactions can be planned to introduce the remaining functional groups. The directing effects of the existing amino and hydroxyl groups are crucial. Both are strongly activating and ortho-, para-directing. This electronic influence makes the C5 position highly susceptible to electrophilic attack, such as bromination, while the C3 position is occupied by the hydroxyl group that will be converted to the benzyloxy ether. Modern approaches, such as directed C-H functionalization, are also emerging as powerful tools for modifying pyridine cores, although their application to this specific molecule is still an area of development. researchgate.netnih.gov

Benzyloxy Group Introduction and Selective Bromination Techniques

The synthesis of this compound from the 2-amino-3-hydroxypyridine intermediate involves two key transformations: the introduction of the benzyloxy group and the selective bromination of the pyridine ring.

Benzyloxy Group Introduction: The conversion of the hydroxyl group at the C3 position to a benzyloxy ether is typically achieved via the Williamson ether synthesis. youtube.comwikipedia.orgmasterorganicchemistry.com This well-established SN2 reaction involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then displaces a halide from a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

Common bases and solvents for this transformation are selected to ensure complete deprotonation without promoting side reactions. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are highly effective. organic-synthesis.com Alternatively, milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like acetonitrile (B52724) can also facilitate the reaction, particularly for activated phenols and hydroxylated heterocycles. organic-synthesis.com The choice of a primary benzyl halide is critical to favor the SN2 mechanism and avoid elimination side reactions. libretexts.org

Selective Bromination Techniques: Following the introduction of the benzyloxy group, the resulting 3-(benzyloxy)pyridin-2-amine is highly activated towards electrophilic substitution. The amino group at C2 and the benzyloxy group at C3 synergistically activate the ring and strongly direct incoming electrophiles to the C5 position (para to the amino group).

N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination due to its milder nature and higher selectivity compared to molecular bromine. nih.govnumberanalytics.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane. The high regioselectivity is a result of the powerful directing effects of the existing substituents, making the C5 position the exclusive site of bromination. Recent studies have shown that the reactivity of NBS can be enhanced through the use of catalytic additives or visible-light photoredox catalysis, allowing for milder reaction conditions and faster transformations. nih.govnsf.govacs.org

| Transformation | Reagent Class | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzyloxy Group Introduction | Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Aprotic solvent (THF, DMF, Acetonitrile) | organic-synthesis.com |

| Benzylating Agent | Benzyl Bromide, Benzyl Chloride | 0°C to room temperature | youtube.comwikipedia.org | |

| Selective Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | Inert solvent (CH₂Cl₂, CH₃CN) | nih.govnumberanalytics.com |

| Catalyst (Optional) | Lewis acids, Organic Dyes (photocatalysis) | Room temperature, often with light | nih.govnsf.gov |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while ensuring the process is safe and scalable. For the synthesis of this compound, each step requires careful consideration.

In the Williamson ether synthesis , the choice of base and solvent can significantly impact the reaction rate and yield. The temperature must be controlled to prevent potential side reactions. An excess of the benzylating agent may be used to drive the reaction to completion, but this necessitates a more rigorous purification step to remove unreacted starting material.

For the selective bromination step , controlling the stoichiometry of NBS is crucial to prevent over-bromination, which could lead to the formation of di-brominated byproducts. numberanalytics.com The reaction temperature must also be carefully managed, as NBS-involved brominations can be exothermic. acs.org Lowering the temperature can enhance selectivity and improve the safety profile of the reaction. The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and quench the reaction upon completion.

Purification of the final product, typically through recrystallization or column chromatography, is essential to remove any remaining impurities or byproducts, yielding this compound of high purity.

| Step | Parameter Varied | Condition A | Yield A | Condition B | Yield B | Rationale for Improvement |

|---|---|---|---|---|---|---|

| Benzylation | Base | K₂CO₃ | 75% | NaH | 90% | NaH is a stronger, non-nucleophilic base, leading to faster and more complete alkoxide formation. |

| Bromination | Temperature | Room Temp (25°C) | 88% | 0°C | 95% | Lower temperature increases the selectivity of the electrophilic attack and minimizes potential side reactions. acs.org |

| Bromination | NBS Stoichiometry | 1.5 equiv. | 85% (with byproduct) | 1.05 equiv. | 94% (clean) | Precise control of the brominating agent prevents the formation of di-brominated impurities. numberanalytics.com |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of heterocyclic compounds is essential for sustainable chemical manufacturing. numberanalytics.comnumberanalytics.comchemijournal.com Several strategies can be employed to make the synthesis of this compound more environmentally benign.

Safer Solvents: Traditional solvents like DMF and chlorinated hydrocarbons can be replaced with greener alternatives. For instance, acetonitrile is often considered a more acceptable solvent for bromination than dichloromethane. researchgate.net In some cases, reactions can be performed in water or bio-based solvents.

Catalysis: Employing catalytic methods instead of stoichiometric reagents improves atom economy and reduces waste. While the core reactions discussed are often high-yielding, exploring catalytic activation of NBS could reduce the need for additives. nsf.gov

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds.

One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" process eliminates the need for intermediate workup and purification steps. acs.orgorganic-chemistry.orgacs.orgnih.gov This reduces solvent usage, minimizes waste generation, and saves time and energy. A potential one-pot approach for this synthesis could involve the sequential addition of reagents for benzylation and bromination without isolating the intermediate, provided the reaction conditions are compatible. The development of such cascade reactions is a key goal in modern organic synthesis. mdpi.com

| Principle | Conventional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Dichloromethane, DMF | Acetonitrile, 2-MeTHF, Water | Reduced toxicity and environmental impact. | numberanalytics.comresearchgate.net |

| Energy Efficiency | Conventional reflux heating | Microwave-assisted synthesis | Reduced reaction time and energy usage. | rasayanjournal.co.in |

| Waste Prevention | Multi-step synthesis with workups | One-pot or tandem reactions | Minimizes solvent waste and improves process efficiency. | acs.orgnih.gov |

| Catalysis | Stoichiometric reagents | Use of catalysts (e.g., for NBS activation) | Improves atom economy and reduces reagent load. | nsf.gov |

Exploration of the Reactivity Profile of 3 Benzyloxy 5 Bromopyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. lumenlearning.commasterorganicchemistry.com In the case of 3-(benzyloxy)-5-bromopyridin-2-amine, the pyridine ring is substituted with both electron-donating (amino and benzyloxy) and electron-withdrawing (bromo) groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. ucalgary.ca The benzyloxy group is also activating and ortho, para-directing. Conversely, the bromine atom is a deactivating group but also directs ortho and para.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com For this compound, regioselectivity will be governed by the combined directing effects of the existing substituents.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH₂ | Strongly Activating | Ortho, Para |

| -OCH₂Ph | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Due to the strong activating nature of the amino and benzyloxy groups, reactions such as bromination may proceed rapidly even without a catalyst and can lead to polysubstitution. ucalgary.ca Therefore, controlling the reaction conditions is crucial to achieve selective monosubstitution.

Nucleophilic Displacement Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic displacement, although this is generally less facile than for alkyl halides. Aryl halides can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. While the pyridine nitrogen itself is electron-withdrawing, the presence of the electron-donating amino and benzyloxy groups can decrease the ring's electrophilicity, making SNAr reactions more challenging.

Nevertheless, under forcing conditions or with strong nucleophiles, the bromine can be displaced. For instance, reaction with amines under specific conditions can lead to the formation of diaminopyridine derivatives. It has been noted that in similar systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, unexpected nitro-group migration can occur. clockss.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. This compound can readily participate in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to form biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate more complex substituted pyridines. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. researchgate.net

Heck Coupling:

The Heck reaction, or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orglibretexts.org This allows for the introduction of alkenyl groups at the 5-position of the pyridine ring. The reaction is catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method provides a direct route to 5-alkynyl-substituted pyridines from this compound. Studies on similar 2-amino-3-bromopyridines have shown that these compounds effectively undergo Sonogashira coupling with various terminal alkynes in good yields. scirp.orgscirp.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki | Organoboron compound | C-C (aryl-aryl) | Pd catalyst, base |

| Heck | Alkene | C-C (aryl-alkenyl) | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C (aryl-alkynyl) | Pd catalyst, Cu(I) co-catalyst, base |

Reactions Involving the Amine and Benzyloxy Functionalities

The amino and benzyloxy groups on the pyridine ring also exhibit their characteristic reactivities.

Reactions of the Amine Group:

The primary amino group is nucleophilic and can undergo a variety of reactions. It can be acylated, alkylated, and can participate in condensation reactions to form imines. The basicity of the amino group allows it to react with acids to form ammonium (B1175870) salts. msu.edu Diazotization of the amino group with nitrous acid can form a diazonium salt, which is a versatile intermediate that can be replaced by a variety of other functional groups. msu.edu The activating nature of the amino group can be modulated by converting it to an amide, which is a common protecting group strategy in multi-step syntheses. ucalgary.ca

Reactions of the Benzyloxy Group:

The benzyloxy group is generally stable but can be cleaved under certain conditions. Hydrogenolysis, typically using hydrogen gas and a palladium catalyst, is a common method for debenzylation to yield the corresponding phenol. This reaction is often used as a deprotection step in organic synthesis. The benzylic position is also susceptible to oxidation.

Mechanistic Investigations of Key Transformations

The mechanisms of the palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

In the Suzuki reaction , the catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species to form a Pd(II) complex. This is followed by transmetalation with the organoboron species, where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.org

The Heck reaction mechanism also starts with oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle is similar to that of the Suzuki and Heck reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex. organic-chemistry.orgwikipedia.org

Mechanistic studies of reactions involving the amine group, such as electrophilic substitution, highlight the importance of the electronic effects of the substituent. The strong electron-donating nature of the amino group significantly stabilizes the arenium ion intermediate, thereby accelerating the reaction. ucalgary.ca

Derivatization Strategies and Analogue Synthesis Based on 3 Benzyloxy 5 Bromopyridin 2 Amine

Design Principles for Novel Pyridine-Based Chemical Entities

The design of new molecules from the 3-(benzyloxy)-5-bromopyridin-2-amine scaffold is guided by established principles of medicinal chemistry and rational drug design. The 2-aminopyridine (B139424) core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors, where the amino group often forms critical hydrogen bond interactions with the hinge region of the enzyme's ATP-binding site. ed.ac.ukwhiterose.ac.uk

Key design considerations for this scaffold include:

Vectorial Exploration at C-5: The bromine atom at the C-5 position is the primary site for introducing diversity. Its replacement via cross-coupling reactions allows for the installation of a wide array of substituents. The goal is to introduce groups that can occupy specific sub-pockets of a biological target, thereby enhancing potency and selectivity. The nature of the substituent (e.g., aryl, heteroaryl, alkyl) can modulate physicochemical properties such as lipophilicity, polarity, and metabolic stability. acs.org

Modulation by the C-3 Benzyloxy Group: The benzyloxy group is a significant feature, imparting steric bulk and lipophilicity. While it can be a stable part of the core structure, its phenyl ring can also be substituted to fine-tune electronic properties or introduce additional interaction points. In some design strategies, it could be replaced with other ether-linked groups or de-benzylated to reveal a hydroxyl group, which can act as a hydrogen bond donor or a new point for derivatization. The presence of a benzyloxy group has been identified as a key pharmacophore in certain classes of enzyme inhibitors. nih.gov

Interaction via the C-2 Amino Group: The 2-amino group is often a crucial pharmacophoric element. Structure-activity relationship (SAR) studies on related 2-aminopyridine series have shown that substitution or replacement of this group can lead to a significant loss of biological activity, suggesting its direct involvement in target binding. nih.gov However, in some contexts, it can be acylated or alkylated to probe for additional binding interactions or to modify properties like membrane permeability.

Synthetic Pathways to Diverse Structural Analogues

The chemical reactivity of this compound allows for the application of several robust synthetic transformations to generate a diverse range of analogues. The primary reaction handle is the bromine atom at the C-5 position, which is highly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine scaffold with various aryl or heteroaryl boronic acids or esters. This pathway is ideal for introducing substituted phenyl, pyridyl, pyrazolyl, or other aromatic rings at the C-5 position, which is a common strategy in the development of kinase inhibitors and other therapeutic agents. mdpi.comarkat-usa.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Buchwald-Hartwig Amination: To create carbon-nitrogen bonds, the Buchwald-Hartwig amination is employed. wikipedia.org This reaction couples the bromopyridine with a wide variety of primary or secondary amines, including anilines, alkylamines, and heterocyclic amines. chemspider.comorganic-chemistry.org This allows for the introduction of diverse amine substituents that can act as hydrogen bond donors or acceptors, or introduce basic centers to improve solubility.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille coupling (coupling with organostannanes), can also be utilized to further expand the structural diversity of the derivatives.

N-Functionalization: The 2-amino group can be derivatized through standard reactions. Acylation with acyl chlorides or carboxylic acids yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination can be used to introduce alkyl substituents. These modifications can alter the electronic properties and hydrogen-bonding capacity of this position. mdpi.com

The following table summarizes the key synthetic pathways for derivatizing the core scaffold.

| Position | Reaction Type | Reagent Class | Resulting Functional Group | Reference Reaction |

|---|---|---|---|---|

| C-5 | Suzuki-Miyaura Coupling | Ar-B(OH)2 / Ar-B(OR)2 | C-Ar (Aryl/Heteroaryl) | mdpi.com |

| C-5 | Buchwald-Hartwig Amination | R1R2NH | C-NR1R2 (Aryl/Alkylamino) | wikipedia.org |

| C-5 | Sonogashira Coupling | RC≡CH | C-C≡CR (Alkynyl) | - |

| C-2 | Acylation | RCOCl / (RCO)2O | NH-C(=O)R (Amide) | mdpi.com |

| C-2 | Sulfonylation | RSO2Cl | NH-S(=O)2R (Sulfonamide) | - |

Library Synthesis Approaches Utilizing this compound as a Core Scaffold

The utility of this compound as a core scaffold is fully realized in the context of library synthesis for high-throughput screening. Its defined points for diversification allow for a combinatorial approach to rapidly generate a large number of structurally related analogues. A typical library synthesis strategy would involve parallel synthesis techniques.

A two-dimensional combinatorial library could be designed by first performing a Suzuki-Miyaura coupling at the C-5 position with a diverse set of boronic acids (Building Block A). The resulting array of 5-aryl-3-(benzyloxy)pyridin-2-amines could then be further diversified by acylating the 2-amino group with a set of acyl chlorides (Building Block B).

For example, reacting the core scaffold with 10 different boronic acids, followed by reaction of each product with 10 different acyl chlorides, would yield a 100-member library of distinct compounds. This approach allows for a systematic exploration of the chemical space around the core scaffold. The choice of building blocks would be guided by the design principles, aiming to vary properties like size, electronics, and polarity in a controlled manner. mdpi.com

The table below illustrates a hypothetical 2x2 library synthesis from the core scaffold.

| Core Scaffold | Building Block A (Suzuki Coupling) | Intermediate | Building Block B (Acylation) | Final Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | 3-(Benzyloxy)-5-phenylpyridin-2-amine | Acetyl chloride | N-(3-(Benzyloxy)-5-phenylpyridin-2-yl)acetamide |

| Benzoyl chloride | N-(3-(Benzyloxy)-5-phenylpyridin-2-yl)benzamide | |||

| This compound | 4-Methoxyphenylboronic acid | 3-(Benzyloxy)-5-(4-methoxyphenyl)pyridin-2-amine | Acetyl chloride | N-(3-(Benzyloxy)-5-(4-methoxyphenyl)pyridin-2-yl)acetamide |

| Benzoyl chloride | N-(3-(Benzyloxy)-5-(4-methoxyphenyl)pyridin-2-yl)benzamide |

Structure-Property Relationships for Synthesized Derivatives

The systematic synthesis of analogue libraries enables the study of structure-property relationships (SPRs) and structure-activity relationships (SARs). By correlating changes in chemical structure with changes in physicochemical properties and biological activity, a predictive understanding can be developed to guide further optimization.

Impact of C-5 Substituents: SAR studies of related 3,5-disubstituted 2-aminopyridines have shown that the nature of the C-5 substituent is critical for biological activity. acs.org

Lipophilicity and Solubility: Introducing large, nonpolar aryl groups at C-5 will generally increase lipophilicity (LogP) and decrease aqueous solubility. Conversely, incorporating polar groups (e.g., -OH, -COOH) or basic nitrogen atoms (e.g., in a pyridine (B92270) or imidazole (B134444) ring) can enhance solubility.

Electronic Effects: The electronic properties of the C-5 substituent can influence the pKa of the pyridine nitrogen and the 2-amino group, which can affect target binding and pharmacokinetic properties. Electron-withdrawing groups (e.g., -CF₃, -SO₂Me) have been shown to be favorable for potency in some antimalarial aminopyridine series. acs.org

Steric Effects: The size and shape of the C-5 substituent determine how well the molecule fits into a target's binding site. Bulky groups may provide enhanced van der Waals interactions but can also lead to steric clashes.

Impact of C-2 N-Substituents: As noted, the 2-amino group is often a key interaction point.

Hydrogen Bonding: Acylating or alkylating the 2-amino group removes its hydrogen bond donating capacity, which can be detrimental to activity if this interaction is essential for target recognition, as is common for kinase inhibitors. nih.gov

Conformational Effects: Adding a substituent to the 2-amino group can restrict the rotation of the C-N bond, potentially locking the molecule into a more or less favorable conformation for binding.

The following table summarizes the expected influence of structural modifications on key molecular properties.

| Modification | Structural Change Example | Expected Impact on Lipophilicity (LogP) | Expected Impact on Hydrogen Bonding | Potential Biological Implication |

|---|---|---|---|---|

| C-5 Arylation | -Br → -Phenyl | Increase | No change | Probes hydrophobic pockets; may increase potency. acs.org |

| C-5 Heteroarylation | -Br → -Pyridyl | Slight increase/decrease | Adds H-bond acceptor (N) | Improves solubility; introduces new interactions. nih.gov |

| C-5 Amination | -Br → -NH(Aryl) | Increase | Adds H-bond donor (NH) | Can form key interactions with target. wikipedia.org |

| C-2 Acylation | -NH2 → -NHC(=O)CH3 | Slight increase | Removes one H-bond donor, adds one acceptor (C=O) | Often reduces activity in kinase inhibitors. nih.gov |

| C-3 O-Debenzylation | -OCH2Ph → -OH | Decrease | Adds H-bond donor/acceptor (OH) | Increases polarity; may reveal new binding interactions. nih.gov |

Applications of 3 Benzyloxy 5 Bromopyridin 2 Amine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Heterocyclic Compounds

The 2-aminopyridine (B139424) moiety within 3-(Benzyloxy)-5-bromopyridin-2-amine is a classic precursor for the synthesis of fused nitrogen-containing heterocycles, most notably imidazo[1,2-a]pyridines. This class of compounds is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active agents.

The synthesis of the imidazo[1,2-a]pyridine core typically proceeds via the condensation of a 2-aminopyridine with a suitable two-carbon synthon. A common and effective method involves the reaction with α-haloketones. bio-conferences.org In this reaction, the nucleophilic pyridine (B92270) ring nitrogen of this compound initially displaces the halide, followed by an intramolecular cyclization and dehydration involving the exocyclic amino group to form the fused imidazole (B134444) ring. nih.gov This approach is highly modular, allowing for the introduction of various substituents on the resulting imidazo[1,2-a]pyridine framework depending on the choice of the α-haloketone.

| Reagent Class | Reaction Type | Resulting Heterocycle | Ref. |

| α-Haloketones | Cyclocondensation | Substituted Imidazo[1,2-a]pyridines | bio-conferences.orgnih.gov |

| Nitroolefins | Cascade Reaction | 3-Unsubstituted Imidazo[1,2-a]pyridines | bio-conferences.org |

| Aldehydes & Alkynes | Copper-Catalyzed 3-Component Reaction | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |

The presence of the bromo and benzyloxy groups on the pyridine ring of the starting material provides additional strategic advantages. The bromine atom at the 5-position remains intact during the cyclization, serving as a handle for subsequent post-functionalization, such as palladium-catalyzed cross-coupling reactions. The benzyloxy group acts as a stable protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a new reactive site for further molecular elaboration.

Role in the Construction of Complex Molecular Architectures

The strategic placement of multiple functional groups makes this compound a key intermediate in the synthesis of complex molecular architectures, particularly in the development of therapeutic agents. The compound provides a rigid and well-defined core upon which additional complexity can be systematically built.

A significant application is in the construction of kinase inhibitors, which often feature a substituted heterocyclic core that binds to the hinge region of the enzyme's ATP-binding site. The 2-aminopyridine structure is a well-established hinge-binding motif. The bromine atom on the this compound scaffold is particularly crucial for building molecular complexity through modern cross-coupling methodologies.

Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, are routinely employed to form new carbon-carbon and carbon-heteroatom bonds at the C-5 position of the pyridine ring. nih.govnih.gov These reactions are known for their broad functional group tolerance, allowing for the coupling of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups. researchgate.net This capability is essential for exploring the structure-activity relationships (SAR) during the lead optimization phase of drug discovery. pitt.edu

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (General) |

| Suzuki Coupling | Boronic acids/esters | C-C (Aryl/Alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | Pd precatalysts (e.g., RuPhos, BrettPhos) |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Pd catalyst, Cu(I) cocatalyst, Base |

For instance, a complex aryl or heteroaryl group can be introduced via a Suzuki coupling, while the Buchwald-Hartwig reaction allows for the installation of various substituted amines. nih.gov These transformations enable the rapid generation of a library of analogues from a common intermediate, accelerating the discovery of compounds with improved potency and selectivity.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools for rapidly generating molecular complexity. nih.gov The 2-aminopyridine scaffold is a known participant in several named MCRs, highlighting the potential of this compound as a valuable precursor in this field.

One of the most prominent MCRs involving 2-aminopyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govacs.org This is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. The amino group of this compound can react with an aldehyde to form a Schiff base, which then undergoes cyclization with the isocyanide and the pyridine nitrogen. This one-pot process allows for the efficient assembly of highly substituted imidazo[1,2-a]pyridines from simple starting materials.

The versatility of this approach allows for the introduction of three points of diversity into the final molecule, stemming from the variability of each of the three starting components. This is particularly advantageous in the construction of compound libraries for high-throughput screening in drug discovery. While specific examples utilizing this compound in published MCRs are not extensively documented, its structural features are perfectly suited for such transformations.

Enabling Synthesis of Functional Materials

The synthesis of functional organic materials, such as those for electronics and photonics, often relies on building blocks that possess specific electronic and photophysical properties. Substituted pyridines are integral components in many of these materials due to their electron-deficient nature and their ability to coordinate with metals.

While direct applications of this compound in materials science are an emerging area, its structure offers significant potential. The substituted pyridine core can be incorporated into larger conjugated systems, which are the basis for organic semiconductors and light-emitting diodes (OLEDs). The bromo-substituent is a key functional group that enables the use of this molecule in polymerization reactions or for grafting onto other structures via cross-coupling reactions. heteroletters.org

Furthermore, the 2-aminopyridine unit can act as a bidentate ligand for the formation of metal complexes. Such complexes can exhibit interesting photophysical properties, including fluorescence or phosphorescence, making them candidates for use as emitters in OLEDs or as components in chemical sensors. The benzyloxy group can influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance. The potential to deprotect the benzyloxy group to a hydroxyl group offers a route to materials with different hydrogen-bonding capabilities and electronic properties.

Medicinal Chemistry Prospects of 3 Benzyloxy 5 Bromopyridin 2 Amine and Its Derivatives

Design and Synthesis of Pharmacologically Relevant Compounds

The design of pharmacologically relevant compounds based on the 3-(Benzyloxy)-5-bromopyridin-2-amine scaffold is primarily driven by its inherent structural features. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore known to interact with various biological targets, particularly protein kinases. The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The benzyloxy group at the 3-position can also be modified or replaced to explore structure-activity relationships (SAR).

The synthesis of derivatives from this scaffold typically begins with the commercially available 2-amino-5-bromopyridine. mdpi.comresearchgate.net The introduction of the benzyloxy group at the 3-position is a key synthetic step. A common synthetic route involves the protection of the amino group, followed by hydroxylation of the pyridine (B92270) ring and subsequent etherification with benzyl (B1604629) bromide. Alternatively, nucleophilic aromatic substitution reactions on appropriately substituted pyridines can be employed.

Once the core scaffold of this compound is obtained, further modifications can be readily achieved. For instance, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki coupling to explore the chemical space around this position. The amino group can be acylated, alkylated, or used as a building block for the construction of more complex heterocyclic systems.

A general synthetic approach to diversify the this compound scaffold is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of the amino group | Boc anhydride, DMAP | To prevent side reactions at the amino group during subsequent steps. |

| 2 | Introduction of a hydroxyl group | Varies depending on the starting material, can involve oxidation or substitution. | To enable the introduction of the benzyloxy group. |

| 3 | Benzylation | Benzyl bromide, a suitable base (e.g., NaH) | To introduce the benzyloxy moiety. |

| 4 | Deprotection of the amino group | Acidic conditions (e.g., TFA) | To restore the reactive amino group for further derivatization. |

| 5 | Diversification at the 5-position | Suzuki coupling (e.g., boronic acids, Pd catalyst, base) | To introduce a wide range of substituents at the bromine position. |

| 6 | Derivatization of the 2-amino group | Acylation, alkylation, or condensation reactions | To further modify the scaffold and explore SAR. |

This systematic approach allows for the generation of a library of compounds with diverse structural features, which can then be screened for various biological activities.

Strategies for Modulating Biological Activity through Structural Modifications

The biological activity of derivatives of this compound can be finely tuned through strategic structural modifications. The key to successful modulation lies in understanding the structure-activity relationships (SAR) of the scaffold and its interactions with biological targets.

Modification of the 5-Position: The bromine atom at the 5-position is a prime site for modification. Replacing the bromine with different substituents can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Aryl and Heteroaryl Substituents: Introduction of various aromatic and heteroaromatic rings can lead to interactions with specific pockets in the target protein. The nature of these rings (e.g., electron-donating or electron-withdrawing groups, size, and shape) can be systematically varied to optimize binding affinity.

Alkynyl and Alkenyl Groups: Sonogashira and Heck couplings can be used to introduce linear or branched unsaturated moieties, which can probe different regions of the binding site.

Small Functional Groups: Introduction of smaller groups like cyano, nitro, or amino groups can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Modification of the 3-Benzyloxy Group: The benzyloxy group also plays a crucial role in the molecule's activity.

Substitution on the Benzyl Ring: Introducing substituents on the phenyl ring of the benzyloxy group can influence its orientation and interaction with the target. For instance, electron-withdrawing or electron-donating groups can alter the electronic nature of the ether oxygen.

Replacement of the Benzyl Group: Replacing the benzyl group with other alkyl or aryl groups can modulate the lipophilicity and steric bulk of this region.

Cleavage to the Hydroxyl Group: Removal of the benzyl protecting group to yield the corresponding 3-hydroxypyridin-2-amine can introduce a hydrogen bond donor, which may be crucial for binding to certain targets.

Modification of the 2-Amino Group: The 2-amino group is often a key interaction point with the target protein, typically forming hydrogen bonds.

Acylation and Sulfonylation: Acylating or sulfonylating the amino group can introduce additional interaction points and modify the electronic properties of the pyridine ring.

Alkylation: Introducing small alkyl groups can probe the steric tolerance of the binding site around the amino group.

Incorporation into Heterocyclic Rings: The amino group can be used as a synthon to build fused heterocyclic systems, leading to entirely new chemical scaffolds with potentially different biological profiles.

A systematic exploration of these modifications, often guided by computational modeling and in vitro screening, is essential for optimizing the biological activity of derivatives of this compound.

Development of Lead Compounds from Pyridine Scaffolds

The 2-aminopyridine scaffold, a core component of this compound, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an excellent starting point for the development of lead compounds in drug discovery programs. ijddd.com

The process of developing a lead compound from a pyridine scaffold like this compound typically involves several stages:

Hit Identification: A library of derivatives is synthesized and screened against a specific biological target or in a phenotypic assay. Compounds showing initial activity are identified as "hits."

Hit-to-Lead Optimization: The initial hits are then subjected to a process of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This involves the structural modifications discussed in the previous section.

Structure-Activity Relationship (SAR) Elucidation: A systematic study of how changes in the chemical structure of the compounds affect their biological activity is conducted. This helps in understanding the key structural features required for activity and guides the design of more potent analogs.

Lead Compound Selection: A compound that demonstrates a desirable balance of potency, selectivity, and pharmacokinetic properties is selected as a lead compound for further preclinical development.

The 5-bromo-2-aminopyridine substructure, in particular, has been utilized in the development of inhibitors for various enzymes, including kinases. The bromine atom allows for the introduction of diverse chemical functionalities that can be tailored to fit the specific requirements of a target's binding site.

| Scaffold Feature | Role in Lead Development | Example Modification |

| 2-Amino Group | Key hydrogen bonding interactions with the target protein. | Acylation with various carboxylic acids to probe for additional binding interactions. |

| Pyridine Nitrogen | Hydrogen bond acceptor, contributes to solubility. | Not typically modified, but its basicity can be influenced by other substituents. |

| 5-Bromine Atom | A versatile handle for chemical diversification via cross-coupling. | Suzuki coupling with a variety of boronic acids to introduce diverse aryl and heteroaryl groups. |

| 3-Benzyloxy Group | Occupies a specific region of the binding pocket, influences lipophilicity. | Replacement with other alkoxy groups or substituted benzyl groups to optimize interactions and properties. |

Through iterative cycles of design, synthesis, and biological testing, the this compound scaffold can be elaborated into potent and selective lead compounds for a range of therapeutic targets.

Target-Oriented Synthesis in Drug Discovery Programs

Target-oriented synthesis (TOS) is a strategy in drug discovery where the synthesis of a compound library is guided by the three-dimensional structure of the biological target. The this compound scaffold is well-suited for TOS programs, particularly those targeting protein kinases.

Protein kinases are a major class of drug targets, and many kinase inhibitors contain a hinge-binding motif, which is often a nitrogen-containing heterocycle like 2-aminopyridine. ed.ac.uknih.gov The 2-amino group of the scaffold can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common feature exploited in the design of kinase inhibitors.

In a target-oriented synthesis approach using this compound, the following steps would be typical:

Target Selection and Structural Analysis: A specific kinase is chosen as the target. Its X-ray crystal structure is analyzed to identify key features of the ATP-binding site, including the hinge region, hydrophobic pockets, and solvent-exposed areas.

Scaffold Docking and Design: The this compound scaffold is computationally docked into the active site of the target kinase. The docking pose will suggest how the scaffold orients itself and which positions are best for introducing substituents to maximize interactions with the protein.

Library Synthesis: Based on the computational modeling, a focused library of derivatives is synthesized. For example, if a hydrophobic pocket is identified near the 5-position, a series of derivatives with different lipophilic groups at this position would be synthesized via Suzuki coupling. Similarly, the benzyloxy group would be modified to explore interactions in its vicinity.

Biological Evaluation and Iterative Optimization: The synthesized compounds are tested for their inhibitory activity against the target kinase. The most potent compounds are then co-crystallized with the protein to obtain structural information about their binding mode. This information is then used to design the next generation of more potent and selective inhibitors.

The versatility of the this compound scaffold, with its multiple points for diversification, makes it a valuable tool for target-oriented synthesis campaigns aimed at discovering novel kinase inhibitors and other targeted therapeutics.

Biological Activity and Mechanistic Insights of 3 Benzyloxy 5 Bromopyridin 2 Amine Analogues

In Vitro and In Vivo Biological Evaluation Methodologies7.2. Elucidation of Molecular Mechanisms of Action7.3. Interaction with Biological Targets (e.g., enzymes, receptors)7.4. Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

This lack of information highlights a potential area for future research in medicinal chemistry, where the synthesis and biological screening of 3-(Benzyloxy)-5-bromopyridin-2-amine analogues could be explored to uncover novel therapeutic agents. At present, however, no such data is available to be reported.

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 5 Bromopyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 3-(Benzyloxy)-5-bromopyridin-2-amine, Density Functional Theory (DFT) is a commonly employed method to investigate its electronic structure. These calculations can provide valuable insights into the molecule's geometry, charge distribution, and frontier molecular orbitals.

The presence of the electron-donating amino group at the 2-position and the benzyloxy group at the 3-position is expected to significantly influence the electron density of the pyridine (B92270) ring. Conversely, the bromine atom at the 5-position acts as an electron-withdrawing group through induction, while also possessing some electron-donating character through resonance. DFT calculations can precisely quantify these effects.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For substituted pyridines, these values are highly dependent on the nature and position of the substituents.

Molecular Electrostatic Potential (MEP) maps, generated from the calculated electron density, provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen of the benzyloxy group, indicating their propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the amino group's hydrogens, highlighting their role as hydrogen bond donors.

Table 1: Calculated Electronic Properties of Substituted Pyridine Analogs (Illustrative)

| Property | Pyridine | 2-Aminopyridine (B139424) | 3-Hydroxypyridine | 5-Bromopyridine |

| HOMO Energy (eV) | -6.78 | -5.95 | -6.21 | -6.65 |

| LUMO Energy (eV) | -0.54 | -0.12 | -0.35 | -0.89 |

| HOMO-LUMO Gap (eV) | 6.24 | 5.83 | 5.86 | 5.76 |

| Dipole Moment (Debye) | 2.22 | 2.06 | 2.98 | 1.65 |

Note: This table presents illustrative data for analogous compounds to provide context. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bond interactions with the backbone of the kinase hinge region. nih.govnih.gov Molecular docking simulations are a powerful tool to predict the binding mode and affinity of this compound to various biological targets, particularly protein kinases.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For kinase targets, it is anticipated that the 2-amino group and the pyridine nitrogen of this compound would form canonical hydrogen bonds with the hinge region residues. nih.gov The benzyloxy and bromo substituents would occupy adjacent hydrophobic pockets, and their specific interactions would significantly influence the binding affinity and selectivity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govntu.edu.sg MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.govntu.edu.sg These simulations can be used to assess the stability of the predicted binding pose, identify key intermolecular interactions, and calculate binding free energies. Analysis of the MD trajectory can reveal conformational changes in the protein upon ligand binding and provide insights into the thermodynamics and kinetics of the interaction.

Table 2: Key Interactions in Molecular Docking of Pyridine-based Kinase Inhibitors (General Observations)

| Interaction Type | Ligand Moiety | Protein Residue (Hinge Region) |

| Hydrogen Bond (Donor) | 2-Amino group | Backbone Carbonyl |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Backbone Amide |

| Hydrophobic Interactions | Substituents (e.g., Benzyloxy, Bromo) | Hydrophobic Pockets |

| Van der Waals Interactions | Entire Ligand | Active Site Residues |

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The electronic structure calculations discussed in section 8.1 provide the foundation for these predictions. For instance, the calculated atomic charges and frontier orbital densities can indicate the most likely sites for electrophilic and nucleophilic attack.

The bromine atom at the 5-position is a potential site for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halopyridines in SNAr is highly dependent on the electronic nature of the other substituents on the ring. nih.gov Computational models can be used to calculate the activation energy for the SNAr reaction with different nucleophiles, thereby predicting the feasibility and rate of the reaction. nih.gov The electron-donating amino and benzyloxy groups may decrease the reactivity of the C-Br bond towards nucleophilic attack compared to an unsubstituted bromopyridine.

Furthermore, the amino group can undergo various reactions, such as acylation or alkylation. Computational models can help predict the regioselectivity of these reactions. For example, by calculating the relative energies of the possible products or transition states, one can determine whether the reaction is more likely to occur at the amino group or the pyridine nitrogen.

Fukui functions, derived from DFT, are another powerful tool for predicting reactivity. These functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis would likely highlight the nitrogen of the pyridine ring and the carbon bearing the bromine as key sites for different types of reactions.

De Novo Design Approaches Based on the Pyridine Scaffold

The pyridine scaffold is a privileged structure in drug design, and this compound can serve as a starting point for de novo design of novel bioactive molecules. nih.govacs.org De novo design algorithms aim to generate new molecular structures with desired properties, such as high binding affinity to a specific target. nih.govacs.org

These approaches often begin by identifying key interactions between a known ligand and its target. For instance, the hydrogen bonding pattern of the 2-aminopyridine moiety with a kinase hinge region can be used as a constraint. nih.gov The algorithm then explores different chemical groups that can be attached to the pyridine scaffold to optimize interactions with other parts of the binding site. The benzyloxy and bromo groups of this compound can be replaced with a variety of other fragments to improve properties such as potency, selectivity, and pharmacokinetic profile.

Fragment-based de novo design is a particularly popular approach. nih.govacs.org In this method, small chemical fragments are computationally placed in the active site of the target and then linked together to form a complete molecule. The this compound scaffold can be used as a core fragment, and other fragments can be added to it to create a library of new potential ligands. These virtual libraries can then be screened using molecular docking and other computational methods to identify the most promising candidates for synthesis and experimental testing.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 3 Benzyloxy 5 Bromopyridin 2 Amine and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in real-time. magritek.commagritek.comrsc.org Its non-destructive nature and the direct correlation between signal intensity and molar concentration allow for quantitative analysis of reaction mixtures over time without the need for sample isolation. magritek.comnih.gov

For a reaction involving 3-(Benzyloxy)-5-bromopyridin-2-amine, ¹H NMR spectroscopy is particularly powerful. The disappearance of reactant signals and the concurrent appearance of product signals can be tracked. For instance, in a hypothetical N-alkylation reaction, the chemical shift of the amine protons (-NH₂) would change significantly or disappear, while new signals corresponding to the N-alkyl group would emerge. The distinct signals for the aromatic protons on both the pyridine (B92270) and benzyl (B1604629) rings, as well as the benzylic methylene (-CH₂-) protons, serve as sensitive probes for structural changes.

The progress of a reaction can be monitored by acquiring spectra at regular intervals. nih.gov This allows for the determination of reaction kinetics by plotting the concentration of reactants and products as a function of time. Modern benchtop NMR spectrometers equipped with flow cells enable on-line reaction monitoring, where the reaction mixture is continuously circulated through the spectrometer. magritek.commagritek.com

Table 1: Predicted ¹H NMR Chemical Shifts for Reaction Monitoring This table presents hypothetical data for monitoring a transformation of this compound. Actual values may vary based on solvent and reaction conditions.

| Proton Type | Reactant: this compound (Predicted δ, ppm) | Hypothetical Product (e.g., N-acetyl derivative) (Predicted δ, ppm) | Observed Change |

|---|---|---|---|

| Amine (-NH₂) | ~4.8-5.5 (broad) | ~8.0-9.0 (Amide N-H, sharp) | Downfield shift and change in multiplicity |

| Pyridyl-H (C4-H) | ~7.4-7.6 | ~7.5-7.7 | Minor shift due to change in electronic environment |

| Pyridyl-H (C6-H) | ~7.9-8.1 | ~8.0-8.2 | Minor shift |

| Benzylic (-CH₂-) | ~5.1-5.3 | ~5.1-5.3 | Minimal change expected |

| Phenyl (Ar-H) | ~7.2-7.5 | ~7.2-7.5 | Minimal change expected |

| New Signal (e.g., Acetyl -CH₃) | N/A | ~2.1-2.3 | Appearance of a new singlet |

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms by identifying reaction intermediates, byproducts, and final products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for observed ions. nih.gov Tandem mass spectrometry (MS/MS) experiments, where ions are isolated and fragmented, offer detailed structural information based on characteristic fragmentation patterns. nih.govnih.gov

In the analysis of this compound, electron impact (EI) or electrospray ionization (ESI) could be employed. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the mass of the compound. The fragmentation pattern can reveal key structural motifs. For this specific molecule, characteristic fragmentation pathways would likely include:

Loss of the benzyl group: A primary fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common and diagnostically significant fragment for benzyl ethers.

Loss of bromine: Cleavage of the C-Br bond would result in an ion corresponding to the loss of a bromine radical.

Pyridine ring fragmentation: Subsequent fragmentations could involve the characteristic cleavage of the pyridine ring itself.

By analyzing the mass spectra of a reaction mixture over time, transient intermediates can be detected, providing direct evidence for a proposed mechanistic pathway. For example, in a substitution reaction where the bromine atom is replaced, MS analysis would show the disappearance of the isotopic pattern characteristic of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and the appearance of a new molecular ion corresponding to the substituted product.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table outlines plausible high-resolution mass fragments for mechanistic studies.

| Fragment Ion Structure | Predicted m/z | Formula | Inferred Neutral Loss |

|---|---|---|---|

| [M+H]⁺ (Molecular Ion) | 281.0182 / 283.0162 | C₁₂H₁₂⁷⁹BrN₂O⁺ / C₁₂H₁₂⁸¹BrN₂O⁺ | N/A |

| [M - C₇H₇]⁺ | 189.9454 / 191.9434 | C₅H₅⁷⁹BrN₂O⁺ / C₅H₅⁸¹BrN₂O⁺ | C₇H₇• (Benzyl radical) |

| [C₇H₇]⁺ | 91.0548 | C₇H₇⁺ | C₅H₄BrN₂O• |

| [M - Br]⁺ | 201.0917 | C₁₂H₁₁N₂O⁺ | Br• (Bromine radical) |

X-ray Crystallography for Structural Confirmation and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. This technique is invaluable for the absolute confirmation of a compound's constitution and stereochemistry.

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures such as 3-bromopyridin-2-amine and 3-(benzyloxy)pyridin-2-amine allows for a detailed prediction of its solid-state conformation. nih.govnih.gov It is expected that the molecule would form centrosymmetric dimers in the crystal lattice through intermolecular N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another. nih.govnih.gov This is a common motif observed in 2-aminopyridine (B139424) derivatives. nih.gov

Furthermore, the dihedral angle between the pyridine and benzene rings is a key conformational parameter. In 3-(benzyloxy)pyridin-2-amine, this angle is reported to be 35.94(12)°. nih.gov A similar non-planar conformation would be expected for the title compound to minimize steric hindrance. The bromine atom would likely participate in halogen bonding interactions (C-Br···N or C-Br···O), further influencing the crystal packing. nih.gov

Table 3: Comparison of Crystallographic Data from Related Pyridine Structures Data extracted from published crystallographic information for analogous compounds to predict the structure of the title compound.

| Parameter | 3-Bromopyridin-2-amine nih.gov | 3-(Benzyloxy)pyridin-2-amine nih.gov | Predicted for this compound |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic |

| Space Group | P2₁/c | P2₁/c | Likely P2₁/c |

| Key Intermolecular Interaction | N-H···N hydrogen bonds, C-Br···Br halogen bonds | N-H···N hydrogen bonds | N-H···N hydrogen bonds and C-Br···X halogen bonds |

| Molecular Conformation | Planar Pyridine Ring | Dihedral angle of 35.94° between rings | Non-planar, with a significant dihedral angle between rings |

Advanced Chromatographic Techniques for Purity and Reaction Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for analyzing the complex mixtures generated during its synthesis or subsequent transformations.

A typical HPLC method for this compound would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to separate the relatively nonpolar product from more polar starting materials or impurities. Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule will absorb strongly in the UV region (typically around 254 nm).

The purity of a sample can be quantified by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For reaction analysis, HPLC can provide quantitative data on the consumption of reactants and the formation of products over time, complementing the information obtained from NMR spectroscopy. The high sensitivity of HPLC also allows for the detection of minor byproducts that may not be observable by NMR.

Table 4: Representative HPLC Method Parameters for Analysis This table outlines a typical starting point for developing an analytical HPLC method for this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Future Directions and Emerging Research Avenues for 3 Benzyloxy 5 Bromopyridin 2 Amine

Integration into Novel Catalytic Systems

The aminopyridine scaffold is a well-established ligand motif in coordination chemistry and catalysis. nsf.govekb.eg The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group of 3-(benzyloxy)-5-bromopyridin-2-amine can act as a bidentate ligand, chelating to a variety of transition metals to form stable complexes. wikipedia.org The electronic properties of the resulting metal complexes, and consequently their catalytic activity, can be finely tuned by the electronic effects of the substituents on the pyridine ring. nih.gov

The electron-donating nature of the amino group and the benzyloxy group can enhance the electron density at the metal center, which can be beneficial for certain catalytic transformations, such as cross-coupling reactions. Conversely, the electron-withdrawing effect of the bromine atom can modulate these electronic properties. This electronic versatility makes this compound a promising candidate for the development of novel catalysts. For instance, palladium(II) complexes with pyridine derivatives have been effectively used as catalysts in carbonylation and reduction reactions. nih.govacs.org

Future research could focus on the synthesis and characterization of transition metal complexes of this compound and their application in a range of catalytic reactions. The bulky benzyloxy group could also impart specific steric constraints around the metal center, potentially leading to high selectivity in catalysis.

Table 1: Examples of Catalytic Applications of Aminopyridine-based Ligands

| Catalyst Type | Ligand | Metal | Catalytic Application |

| Homogeneous Catalyst | 2-Aminopyridine (B139424) derivatives | Iron(II) | Atom Transfer Radical Polymerization (ATRP) nsf.gov |

| Homogeneous Catalyst | Pyridine-based ligands | Palladium(II) | Suzuki-Miyaura and Heck cross-coupling reactions nih.govacs.org |

| Homogeneous Catalyst | (Pyridyl)imine ligands | Iron(II) | Asymmetric transfer hydrogenation of ketones researchgate.net |

| Homogeneous Catalyst | Aminopyridine derivatives | Transition Metals | Various industrial processes ekb.eg |

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The functional groups present in this compound make it an excellent building block for the construction of diverse supramolecular architectures. rsc.orgnih.gov

The primary amino group and the pyridine nitrogen are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. researchgate.net This can lead to the formation of predictable and robust supramolecular synthons, such as the well-known aminopyridine-carboxylic acid heterosynthon. researchgate.net The bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering.

Future investigations could explore the co-crystallization of this compound with various complementary molecules, such as dicarboxylic acids or halogen bond donors, to generate novel supramolecular materials with interesting properties and potential applications in areas like gas storage or separation.

Table 2: Examples of Supramolecular Assemblies with Pyridine Derivatives

| Building Block(s) | Key Interactions | Resulting Structure |

| N,N'-bis(2-pyridyl)aryldiamines | Hydrogen bonding | 1D, 2D, or 3D networks rsc.org |

| 4-(methylphenylamino)pyridine-3-sulfonamides | Hydrogen bonding | Layered structures nih.gov |

| 2-amino-6-chloropyridine and carboxylic acids | Hydrogen bonding | Co-crystals with heterosynthons researchgate.net |

| Pyridine appended fluorophores | Controlled self-assembly | Stimuli-responsive fluorescent materials rsc.org |

Potential in Materials Science

Pyridine-containing molecules are of significant interest in materials science due to their unique electronic and optical properties. researchgate.net The incorporation of this compound into polymeric or molecular materials could lead to the development of novel functional materials.

The pyridine ring is an electron-deficient system, and its derivatives have been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The functional groups on this compound offer multiple points for modification and polymerization. For instance, the amino group can be used to form polyamides or polyimides, while the bromo-substituent can participate in cross-coupling reactions to create extended conjugated systems.

The benzyloxy group can enhance the solubility and processability of the resulting materials, which is a crucial aspect for their incorporation into devices. Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions could be exploited to create metallo-supramolecular polymers with interesting photophysical or magnetic properties.

Future work in this area could involve the design and synthesis of monomers based on this compound and their subsequent polymerization to create novel materials. The characterization of the electronic, optical, and thermal properties of these materials would be essential to evaluate their potential for various applications.

Table 3: Applications of Pyridine-based Materials

| Material Type | Pyridine Derivative | Application |

| Metal-Organic Frameworks (MOFs) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Gas storage, catalysis researchgate.net |

| Fluorescent Probes | Substituted aminopyridines | Biological imaging mdpi.com |

| Self-assembling Materials | Pyridine appended fluorophores | Rewritable fluorescent platforms rsc.org |

| Coordination Polymers | s-Triazine-based pyridine ligands | Functional materials mdpi.com |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of highly functionalized pyridine derivatives often involves multi-step procedures with harsh reaction conditions. acs.orgnih.gov

Future research should focus on developing more sustainable and efficient synthetic routes to this compound. One promising approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, thereby reducing the number of synthetic steps and purification procedures. nih.gov Several green synthetic methods for pyridines have been reported, including catalyst-free syntheses and reactions using environmentally benign solvents like water or ethanol. researchgate.netresearchgate.net